Isomaltosylmaltose
Description
Isomaltosylmaltose (C18H32O16) is a trisaccharide composed of three glucose units linked via α-glycosidic bonds. Its structure includes α-1,6 and α-1,4 linkages, distinguishing it from simpler disaccharides like maltose (α-1,4) and isomaltose (α-1,6). This compound is enzymatically synthesized through the transglycosylation activity of enzymes such as α-glucosidases or dextransucrases, which rearrange glycosidic bonds in starch or dextran precursors .
This compound is notable for its low digestibility in the human small intestine due to its branched α-1,6 linkages, which resist hydrolysis by salivary and pancreatic amylases. This property makes it a candidate for prebiotic applications and functional food additives aimed at modulating gut microbiota .
Properties
Molecular Formula |
C24H42O21 |
|---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24-/m1/s1 |
InChI Key |
FPBCRLIOSBQLHS-QVTSYAGHSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts isomaltosylmaltose with three related oligosaccharides: isomaltose, maltotriose, and panose.
| Property | This compound | Isomaltose | Maltotriose | Panose |
|---|---|---|---|---|
| Molecular Formula | C18H32O16 | C12H22O11 | C18H32O16 | C18H32O16 |
| Glycosidic Linkages | α-1,6; α-1,4 | α-1,6 | α-1,4 (linear) | α-1,6; α-1,4 |
| Molecular Weight | 504.4 g/mol | 342.3 g/mol | 504.4 g/mol | 504.4 g/mol |
| Digestibility | Low (resistant to amylases) | Low | High | Low |
| Sources | Enzymatic synthesis | Honey, fermented foods | Starch hydrolysis | Honey, microbial synthesis |
| Applications | Prebiotics, functional foods | Low-calorie sweeteners | Brewing, sports nutrition | Prebiotics, stabilizers |
Key Differences and Research Findings
Linkage Specificity: this compound combines α-1,6 and α-1,4 linkages, whereas panose (another trisaccharide) has α-1,6 and α-1,6 linkages in its branched structure. This difference impacts their interaction with gut microbiota: this compound preferentially stimulates Bifidobacterium spp., while panose promotes Lactobacillus spp. . Maltotriose, a linear α-1,4-linked trisaccharide, is rapidly digested into glucose, limiting its prebiotic utility .
Solubility and Stability :
- This compound exhibits higher solubility in water (≈70 g/100 mL at 25°C) compared to isomaltose (≈45 g/100 mL), enhancing its suitability for liquid formulations .
- Unlike maltotriose, this compound remains stable under high-temperature processing (e.g., baking), making it ideal for heat-treated functional foods .
Enzymatic Synthesis: Studies on α-glucosidase mutants reveal that substituting residue Tyr299 with alanine increases this compound yield by 40%, highlighting the role of enzyme engineering in optimizing production . In contrast, panose synthesis relies on dextransucrases from Leuconostoc spp., which require sucrose as a substrate, limiting scalability compared to starch-derived this compound .
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